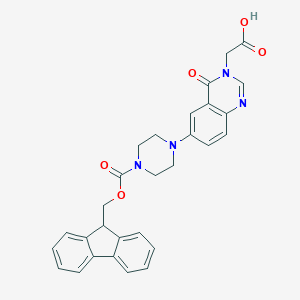

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinone derivatives are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological activities and applications in chemical synthesis. The incorporation of a piperazine ring, particularly with the N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group, suggests potential use in peptide synthesis and drug development.

Synthesis Analysis

Molecular Structure Analysis

The structure of quinazolinone derivatives is characterized using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information on the molecular framework and substituent positions, critical for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinone derivatives exhibit a range of chemical reactivities, such as the ability to undergo further functionalization through reactions at the piperazine nitrogen or the quinazolinone core. The Fmoc group, in particular, is a common protecting group in peptide synthesis, easily removed under basic conditions, allowing for the selective deprotection of amino groups (J. Wade et al., 2000).

科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Quinazoline, a heterocyclic compound, has garnered attention for its specific biological activities. The quinazoline-4(3H)-one derivatives, including structures like 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, form an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Researchers have synthesized novel quinazolinone derivatives with antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, showcasing their potential as medicinal agents (Tiwary et al., 2016).

Anti-cancer Activity

Quinazoline derivatives exhibit anticancer properties by inhibiting the growth of colorectal cancer cells through modulation of gene and protein expression involved in cancer progression. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives plays a critical role in their anti-cancer activity (Moorthy et al., 2023).

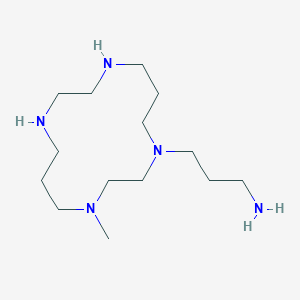

Therapeutic Uses of Piperazine Derivatives

Piperazine derivatives, such as those found in 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid, have diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine-based molecules have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the importance of piperazine as a vital building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHGQCDHTXSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373301 |

Source

|

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid | |

CAS RN |

269078-82-2 |

Source

|

| Record name | 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)